
Potassium;oxovanadium;1,10-phenanthroline;diperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;oxovanadium;1,10-phenanthroline;diperoxide, also known as bisperoxovanadium (phen), is a compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is a peroxovanadium complex that includes potassium, oxovanadium, and 1,10-phenanthroline ligands. It is known for its ability to inhibit protein tyrosine phosphatases, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;oxovanadium;1,10-phenanthroline;diperoxide typically involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 1,10-phenanthroline and potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxovanadium complex . The general reaction can be summarized as follows:
[ \text{V}_2\text{O}_5 + \text{H}_2\text{O}_2 + \text{1,10-phenanthroline} + \text{KOH} \rightarrow \text{K[VO(O}_2\text{)_2(1,10-phenanthroline)]} ]
Industrial Production Methods
While the synthesis of this compound is primarily conducted in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;oxovanadium;1,10-phenanthroline;diperoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the peroxo groups and the oxovanadium center .
Common Reagents and Conditions
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxo groups. It can oxidize substrates such as alcohols and sulfides under mild conditions.
Reduction: The oxovanadium center can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the 1,10-phenanthroline ligand can be replaced by other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or sulfoxides, while reduction reactions may produce vanadium(IV) complexes .
Wissenschaftliche Forschungsanwendungen
Potassium;oxovanadium;1,10-phenanthroline;diperoxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium;oxovanadium;1,10-phenanthroline;diperoxide involves the inhibition of protein tyrosine phosphatases. The compound binds to the active site of these enzymes, preventing the dephosphorylation of target proteins. This leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium bisperoxo(1,10-phenanthroline)oxovanadate: Similar in structure and function, but may have different ligand arrangements.
Oxovanadium(IV) complexes with phenanthroline derivatives: These compounds share the oxovanadium core but differ in the ligands attached, leading to variations in their chemical properties and applications.
Uniqueness
Potassium;oxovanadium;1,10-phenanthroline;diperoxide is unique due to its specific combination of ligands and the presence of peroxo groups. This gives it distinct chemical reactivity and biological activity compared to other oxovanadium complexes .
Eigenschaften
Molekularformel |
C12H8KN2O5V-3 |
|---|---|
Molekulargewicht |
350.24 g/mol |
IUPAC-Name |
potassium;oxovanadium;1,10-phenanthroline;diperoxide |
InChI |
InChI=1S/C12H8N2.K.2O2.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;/h1-8H;;;;;/q;+1;2*-2;; |
InChI-Schlüssel |
VHDRKQNMQGPZAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-][O-].[O-][O-].O=[V].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)
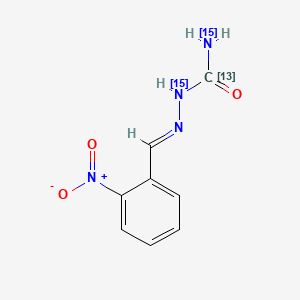
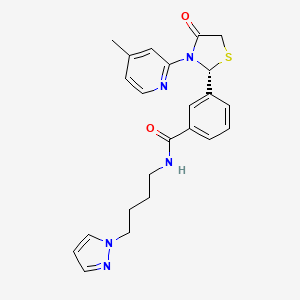
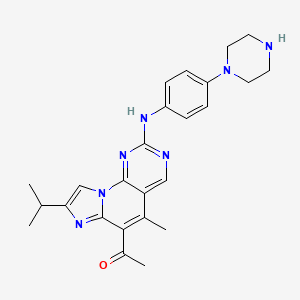
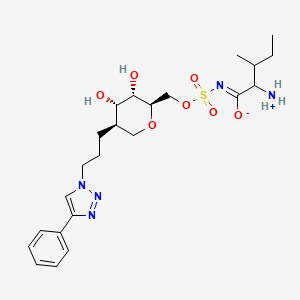
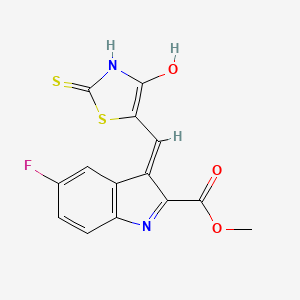
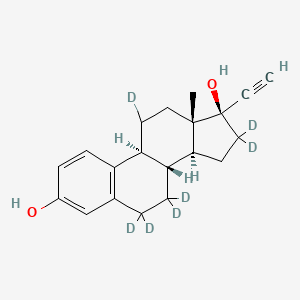
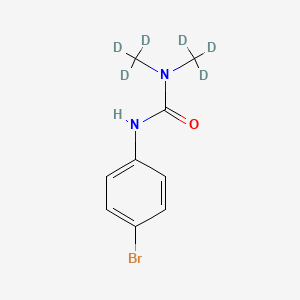
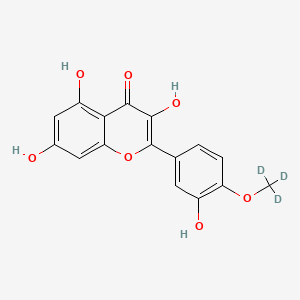
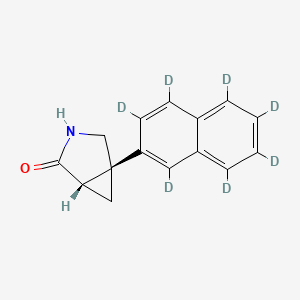


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)

